molecular formula C11H20N2O2 B6188214 tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate CAS No. 2639462-89-6

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate

Cat. No. B6188214
CAS RN: 2639462-89-6
M. Wt: 212.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate is a synthetic compound with the molecular formula C11H20N2O2 . It is a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase .


Synthesis Analysis

The synthesis of this compound involves preparing 2-azabicyclo[2.2.1]heptan-4-amine, which is then protected by a tert-butyl group to form the carbamate . The process also involves the use of novel intermediate compounds and their enantiomers .


Molecular Structure Analysis

The molecular structure of this compound is based on a 2-azabicyclo[2.2.1]heptane core, which is a seven-membered ring with one nitrogen atom and two carbon atoms forming a bridge . The 4-position of the ring is substituted with a carbamate group, which is in turn substituted with a tert-butyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 . Other physical and chemical properties such as boiling point, density, and pKa are not available in the sources.

Mechanism of Action

While the specific mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate is not mentioned in the available sources, it is noted that compounds with this structural motif are inhibitors of rho-associated protein kinase . This suggests that they may act by binding to this enzyme and preventing its normal function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate involves the reaction of tert-butyl carbamate with 2-azabicyclo[2.2.1]heptane-4-carboxylic acid, followed by the addition of a coupling reagent to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "2-azabicyclo[2.2.1]heptane-4-carboxylic acid", "coupling reagent" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 2-azabicyclo[2.2.1]heptane-4-carboxylic acid to the solution and stir at room temperature for several hours.", "Step 3: Add a coupling reagent to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

2639462-89-6

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.